

Orziloben's Effect on Liver Metabolism and Pathology: A Technical Overview

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For Researchers, Scientists, and Drug Development Professionals

Abstract

Orziloben (also known as SEFA-6179 and NST-6179) is an investigational, orally administered, synthetic medium-chain fatty acid (MCFA) analog in development by NorthSea Therapeutics.[1] It is currently undergoing a Phase 2a clinical trial for the treatment of Intestinal Failure-Associated Liver Disease (IFALD), an orphan disease with no approved therapies.[1][2] This technical guide provides a comprehensive overview of the available preclinical and clinical data on **Orziloben**'s impact on liver metabolism and pathology, its proposed mechanism of action, and the methodologies being employed in its clinical evaluation.

Introduction to Orziloben and IFALD

Intestinal Failure-Associated Liver Disease (IFALD) is a severe liver complication that arises in patients with intestinal failure, often necessitating long-term total parenteral nutrition (TPN).[1] [2] The condition is characterized by a spectrum of liver abnormalities including steatosis (fatty liver), cholestasis (reduced bile flow), inflammation, and fibrosis, which can progress to cirrhosis and liver failure.

Orziloben is designed to address the multifactorial pathogenesis of IFALD. As a synthetic MCFA analog, it is engineered to be passively absorbed from the gut and directly target the liver. A key design feature is its resistance to rapid metabolism, a common limitation of naturally occurring MCFAs, thereby enhancing its pharmacological activity.



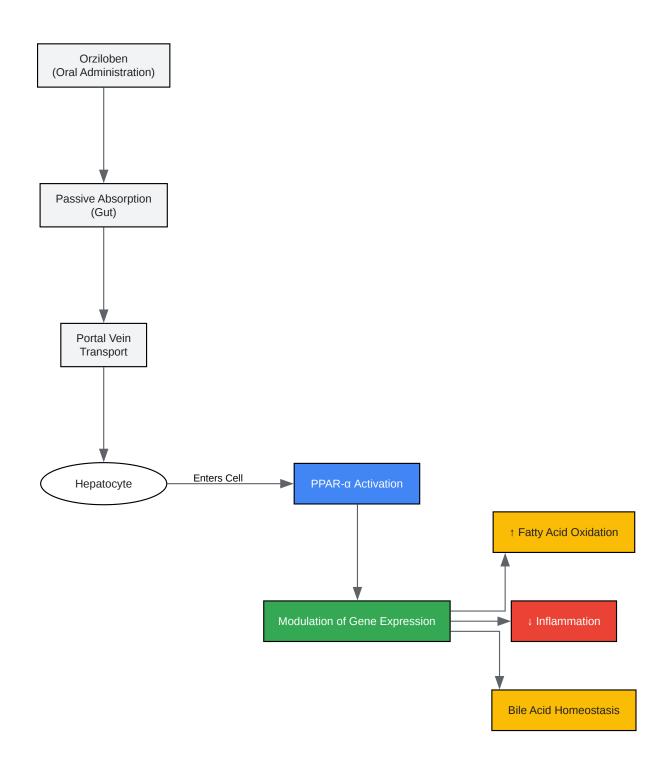
Mechanism of Action

Orziloben's primary mechanism of action involves the activation of peroxisome proliferator-activated receptor alpha (PPAR- α), a nuclear receptor that plays a critical role in regulating fatty acid metabolism and reducing inflammation. By targeting PPAR- α and other fatty acid-sensitive receptors, **Orziloben** is believed to exert beneficial effects on multiple pathogenic drivers of IFALD.

Signaling Pathway

The proposed signaling pathway for **Orziloben** involves its passive absorption and transport to the liver, where it activates PPAR- α . This activation is expected to modulate the expression of genes involved in fatty acid oxidation, bile acid synthesis, and inflammatory responses.





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Caption: Proposed mechanism of action for **Orziloben** in the liver.



Preclinical Data Summary

Preclinical studies in various animal models of liver injury have demonstrated **Orziloben**'s potential to mitigate the key pathological features of IFALD.

Table 1: Summary of Preclinical Findings

Pathological Feature	Model	Key Findings	Reference
Cholestasis	Parenteral Nutrition (PN)-induced liver injury model	Completely prevented severe cholestasis.	
Fibrosis	PN-induced liver injury model	Prevented the development of fibrosis.	
Fibrosis (established)	Model of established fibrosis	Significantly reduced the number of myofibroblasts.	
Inflammation	Model of established fibrosis	Reduced hepatic inflammation.	
Steatosis	Model of established fibrosis	Reduced hepatic steatosis.	
Liver Damage Markers	PN model with inflammatory stimulus (endotoxin)	Prevented a pronounced increase in markers of liver damage.	

Note: Specific quantitative data from these preclinical studies are not publicly available.

Clinical Development Program

Orziloben is currently being evaluated in a Phase 2a, randomized, double-blind, placebo-controlled clinical trial (NCT05919680). The study aims to assess the safety, tolerability,



pharmacokinetics (PK), and pharmacodynamics (PD) of **Orziloben** in adult patients with IFALD.

Experimental Protocols: Phase 2a Clinical Trial Overview

The trial consists of two parts:

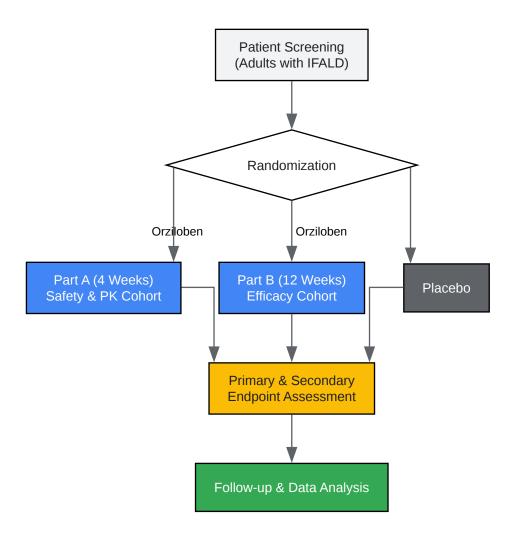
- Part A: Safety and Pharmacokinetics Cohort: This part evaluates the absorption rate of
 Orziloben over a four-week treatment period in patients with short bowel syndrome. Data
 from this cohort are anticipated in 2025.
- Part B: Signal-Detection Proof-of-Concept Cohort: This part assesses the efficacy of
 Orziloben over a twelve-week treatment period in IFALD patients.

Key Endpoints and Assessments:

- Primary Endpoints: Safety and tolerability.
- Secondary and Exploratory Endpoints:
 - Reduction in hepatic steatosis, measured by MRI-Proton Density Fat Fraction (MRI-PDFF).
 - Changes in liver enzymes.
 - Effects on liver inflammation and fibrosis.
 - Influence on lipid, glucose, and bile acid metabolism.

Experimental Workflow: Phase 2a Clinical Trial





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Caption: High-level workflow of the **Orziloben** Phase 2a clinical trial.

Future Directions

The results of the ongoing Phase 2a clinical trial, with a readout anticipated in the second half of 2025, will be crucial in determining the future development path of **Orziloben**. If the impressive preclinical findings translate into clinical efficacy and a favorable safety profile, **Orziloben** could become a first-in-class oral therapy for IFALD, addressing a significant unmet medical need.

Conclusion

Orziloben represents a promising therapeutic candidate for the treatment of IFALD. Its unique mechanism of action, targeting key drivers of liver pathology, and encouraging preclinical data



provide a strong rationale for its clinical development. The ongoing Phase 2a trial will provide valuable insights into its safety and efficacy in patients. As more data becomes available, a clearer picture of **Orziloben**'s role in managing liver metabolism and pathology will emerge.

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References

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